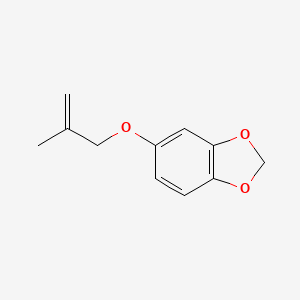
1,3-Benzodioxole, 5-((2-methyl-2-propenyl)oxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Benzodioxole, 5-((2-methyl-2-propenyl)oxy)- is an organic compound that belongs to the class of benzene derivatives and heterocyclic compounds containing the methylenedioxy functional group. This compound is known for its bioactive properties and is found in various applications, including pesticides and pharmaceuticals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Benzodioxole, 5-((2-methyl-2-propenyl)oxy)- can be synthesized from catechol with disubstituted halomethanes. The methylenation of catechols involves the use of disubstituted halomethanes in aprotic polar solvents .
Industrial Production Methods
The industrial production of this compound typically involves the hydroformylation of 5-(2-propenyl)-1,3-benzodioxole. This process results in a complex combination of hydrocarbons, including C10 olefins and paraffins, C11 alcohols, aldehydes, and acetals .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Benzodioxole, 5-((2-methyl-2-propenyl)oxy)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions include various derivatives of 1,3-benzodioxole, such as 5-(2-propenyl)-1,3-benzodioxole and its hydroformylation products .
Aplicaciones Científicas De Investigación
1,3-Benzodioxole, 5-((2-methyl-2-propenyl)oxy)- has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its bioactive properties and potential use in biological assays.
Medicine: Investigated for its potential therapeutic effects and use in drug development.
Industry: Utilized in the production of pesticides and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,3-Benzodioxole, 5-((2-methyl-2-propenyl)oxy)- involves its interaction with molecular targets and pathways in biological systems. The compound exerts its effects by modulating the activity of enzymes and receptors, leading to various physiological responses. The specific molecular targets and pathways involved depend on the particular application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Isosafrole: 1,3-Benzodioxole, 5-(1-propenyl)-, used in the fragrance industry and as a precursor in organic synthesis.
Uniqueness
1,3-Benzodioxole, 5-((2-methyl-2-propenyl)oxy)- is unique due to its specific structural features and bioactive properties.
Propiedades
Número CAS |
96573-21-6 |
|---|---|
Fórmula molecular |
C11H12O3 |
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
5-(2-methylprop-2-enoxy)-1,3-benzodioxole |
InChI |
InChI=1S/C11H12O3/c1-8(2)6-12-9-3-4-10-11(5-9)14-7-13-10/h3-5H,1,6-7H2,2H3 |
Clave InChI |
UBLLPSWTSHORBN-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)COC1=CC2=C(C=C1)OCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzoic acid, 2-[4-(butylethylamino)-2-hydroxybenzoyl]-](/img/structure/B14363853.png)
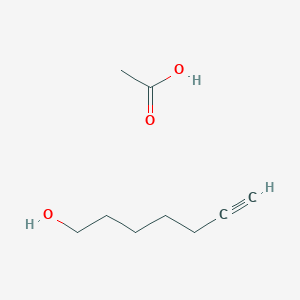
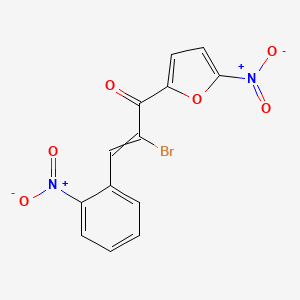

![5-Bromo-4-methoxy-6-[(phenylsulfanyl)methyl]-2H-pyran-2-one](/img/structure/B14363877.png)
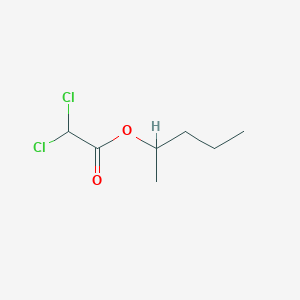

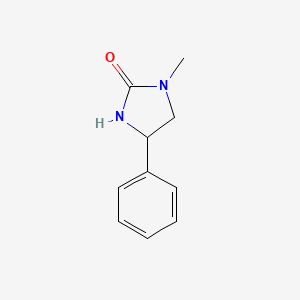
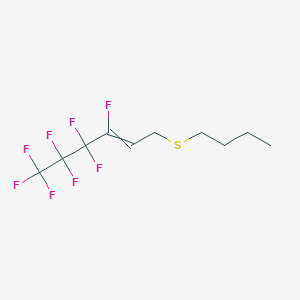


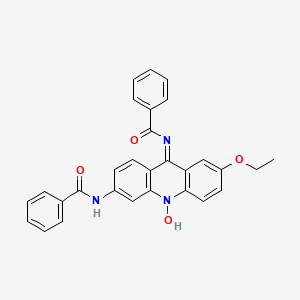
![1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis[3-(4-ethynylphenoxy)benzene]](/img/structure/B14363915.png)

